

Key Suppliers of Tetrakis(ethylmethylamino)zirconium for Research: A Technical Guide

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Compound of Interest

Compound Name: *Tetrakis(ethylmethylamino)zirconium*

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This technical guide provides an in-depth overview of **Tetrakis(ethylmethylamino)zirconium** (TEMAZr), a critical precursor for research applications, particularly in the development of advanced materials and semiconductor devices. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at key suppliers, material properties, and established experimental protocols.

Introduction to Tetrakis(ethylmethylamino)zirconium (TEMAZr)

Tetrakis(ethylmethylamino)zirconium, also known as TEMAZr, is a volatile, liquid organometallic compound widely utilized as a zirconium precursor in thin film deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).^{[1][2]} Its high purity and thermal stability make it an ideal candidate for creating high-quality zirconium oxide (ZrO₂) and hafnium zirconium oxide (HZO) thin films, which are integral components in modern electronics.^[1]

Prominent Suppliers for Research Applications

For researchers requiring high-purity TEMAZr, several reputable suppliers cater to the scientific community, offering various grades and quantities suitable for laboratory-scale experiments and process development.

- Sigma-Aldrich (Merck): A leading global supplier of research chemicals, Sigma-Aldrich provides TEMAZr with a purity of $\geq 99.99\%$ on a trace metals basis, ensuring minimal impurities for sensitive applications.[\[1\]](#)[\[3\]](#) They offer the product in various quantities and packaging, including options for deposition systems.[\[4\]](#)[\[5\]](#)
- Strem Chemicals (an Ascensus Specialties company): Specializing in high-purity chemicals for research and development, Strem Chemicals offers TEMAZr with a 99% purity level.[\[6\]](#) They provide various unit sizes and offer volume discounts for larger quantities.[\[6\]](#) Their products are also available through distributors such as Fisher Scientific.[\[7\]](#)
- Dockweiler Chemicals: A manufacturer of ultra-high purity compounds for the semiconductor industry, Dockweiler Chemicals supplies TEMAZr with their "EG" purity grade, suitable for chemical vapor deposition of Zirconium Oxide.[\[2\]](#)
- Ereztech: Ereztech manufactures and supplies TEMAZr in both small and bulk volumes, with a typical purity of 99%+.[\[8\]](#) They offer flexible packaging options, including glass ampules, bottles, and metal bubblers.[\[8\]](#)
- PrimorTrace: This supplier offers TEMAZr with a minimum of 99.99% metals basis purity, specifically for professional manufacturing and research laboratory use.[\[9\]](#)

Quantitative Data and Material Properties

The following tables summarize the key quantitative data for TEMAZr as provided by suppliers and found in research literature.

Table 1: Physical and Chemical Properties of TEMAZr

Property	Value	Source(s)
Chemical Formula	$C_{12}H_{32}N_4Zr$ or $Zr(NCH_3C_2H_5)_4$	[6][8]
Molecular Weight	323.63 g/mol	[4][6][8]
Appearance	Colorless to light yellow liquid	[1][6][8]
Density	1.049 g/mL at 25 °C	[1]
Boiling Point	81 °C at 0.1 mmHg	[1][8]
Flash Point	10 °C (50 °F) - closed cup	[1][5]

Table 2: Supplier Specifications for TEMA_{Zr}

Supplier	Purity	Available Quantities
Sigma-Aldrich	≥99.99% (trace metals basis)	Varies (e.g., 10 g)
Strem Chemicals	99%	1g, 5g, 25g
Dockweiler Chemicals	EG Grade	Contact for details
Ereztech	99%+	Small and bulk volumes
PrimorTrace	min 99.99% (metals basis)	1 gram

Table 3: Atomic Layer Deposition (ALD) Parameters and Growth Rates

Oxidant	Deposition Temperature (°C)	Growth per Cycle (GPC)	Reference
O ₂ (plasma)	110	0.14 nm/cycle	[6]
O ₂ (plasma)	250	0.11 nm/cycle	[6]
H ₂ O	200	~1.1 Å/cycle	[3]
O ₃	Not specified	~1 Å/cycle	[8]

Experimental Protocols: Atomic Layer Deposition of ZrO_2

The following is a generalized experimental protocol for the deposition of zirconium oxide (ZrO_2) thin films using **Tetrakis(ethylmethylamino)zirconium** (TEMAZr) via Atomic Layer Deposition (ALD). This protocol is synthesized from methodologies reported in scientific literature.

Objective: To deposit a uniform, conformal thin film of ZrO_2 on a substrate using TEMAZr and an oxidant (e.g., H_2O , O_3 , or O_2 plasma).

Materials and Equipment:

- Atomic Layer Deposition (ALD) reactor
- Substrate (e.g., silicon wafer)
- **Tetrakis(ethylmethylamino)zirconium** (TEMAZr) precursor canister
- Oxidant source (e.g., deionized water, ozone generator, or oxygen gas for plasma)
- Inert purge gas (e.g., Nitrogen or Argon)
- Substrate holder and heating system
- Vacuum pump
- Ellipsometer or other thin film characterization tool

Methodology:

- Substrate Preparation:
 - Clean the substrate to remove any organic and inorganic contaminants. A standard cleaning procedure for silicon wafers may involve sonication in acetone, isopropanol, and deionized water, followed by drying with an inert gas.

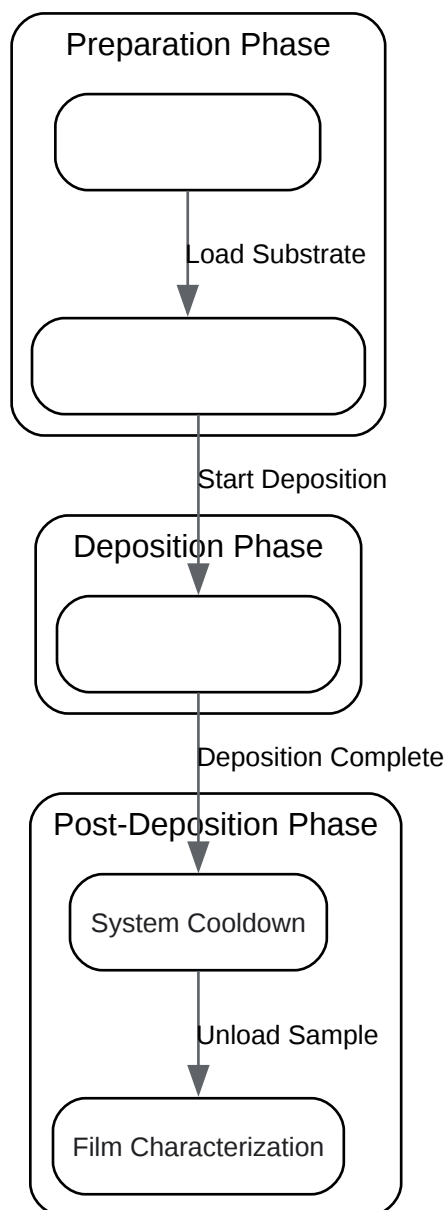
- A pre-deposition surface treatment, such as an HF dip for silicon, may be performed to remove the native oxide layer.
- ALD System Preparation:
 - Load the cleaned substrate into the ALD reactor chamber.
 - Heat the substrate to the desired deposition temperature (typically between 150°C and 250°C).
 - Heat the TEMA_{Zr} precursor canister to a suitable temperature to achieve adequate vapor pressure.
 - Ensure all gas lines are purged with an inert gas to remove any residual moisture or oxygen.
- Atomic Layer Deposition Cycle:
 - Each ALD cycle consists of four sequential steps: a. TEMA_{Zr} Pulse: Introduce TEMA_{Zr} vapor into the reactor chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The precursor will chemisorb onto the substrate surface in a self-limiting reaction. b. Purge 1: Purge the reactor with an inert gas (e.g., N₂) for a set time (e.g., 5 to 20 seconds) to remove any unreacted precursor and gaseous byproducts. c. Oxidant Pulse: Introduce the oxidant (e.g., H₂O vapor, O₃, or O₂ plasma) into the chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The oxidant reacts with the chemisorbed precursor layer to form a monolayer of ZrO₂. d. Purge 2: Purge the reactor again with the inert gas to remove any unreacted oxidant and gaseous byproducts.
- Film Growth:
 - Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target film thickness. The thickness is linearly proportional to the number of cycles.
- Post-Deposition:
 - After the final cycle, cool down the reactor and substrate under an inert gas flow.
 - Remove the coated substrate from the reactor.

- Characterize the deposited ZrO_2 film for thickness, uniformity, composition, and crystallinity using appropriate techniques (e.g., ellipsometry, X-ray diffraction, X-ray photoelectron spectroscopy).

Visualizations of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

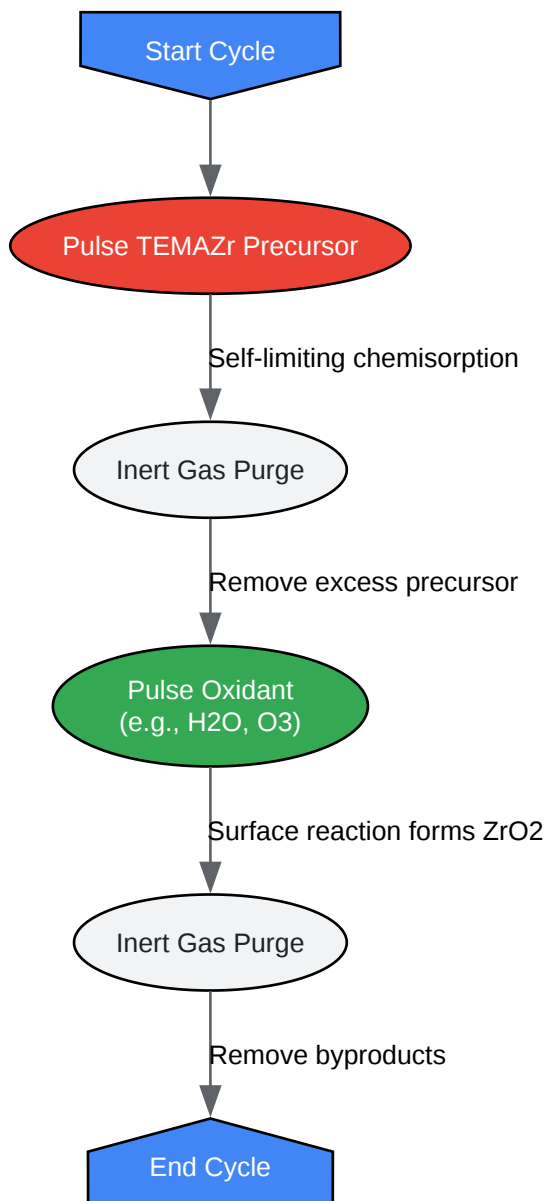
General Workflow for ALD of ZrO_2 using TEMAZr



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Caption: High-level workflow for ZrO₂ deposition using ALD.

Detailed Steps of a Single ALD Cycle



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Caption: The four sequential steps of an ALD cycle.

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